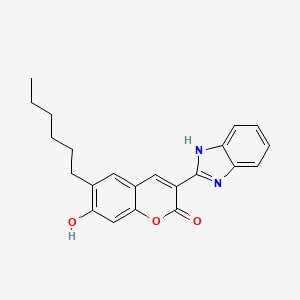

3-(benzenesulfonyl)-8-ethoxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

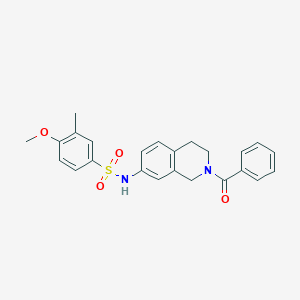

The compound “3-(benzenesulfonyl)-8-ethoxy-2H-chromen-2-one” likely contains a benzenesulfonyl group attached to the 3-position of a chromen-2-one structure. Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents . Chromen-2-one, also known as coumarin, is a fragrant organic compound in the benzopyrone chemical class, which is a colorless crystalline substance in its standard state .

Synthesis Analysis

While specific synthesis methods for “3-(benzenesulfonyl)-8-ethoxy-2H-chromen-2-one” are not available, benzenesulfonyl derivatives can be prepared from the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . The synthesis of chromen-2-one derivatives often involves the Pechmann condensation, which uses a phenol and a β-ketoester .Chemical Reactions Analysis

Benzenesulfonic acid, a related compound to benzenesulfonyl chloride, exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C .Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 3-(benzenesulfonyl)-8-ethoxy-2H-chromen-2-one, also known as Oprea1_630070, is the Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response. It is secreted by neutrophils, the first immune cells to respond during inflammation or infection, to destroy pathogens and regulate inflammation .

Mode of Action

Oprea1_630070 interacts with hNE as a competitive inhibitor . It binds to the active site of hNE, preventing the enzyme from interacting with its natural substrate. This interaction disrupts the normal function of hNE, leading to changes in the immune response .

Biochemical Pathways

By inhibiting hNE, Oprea1_630070 could potentially disrupt the degradation of extracellular matrix proteins and plasma proteins, which are known targets of hNE .

Pharmacokinetics

Similar compounds, such as benzenesulfonyl derivatives, are known to have variable pharmacokinetic properties . The bioavailability of Oprea1_630070 would be influenced by these ADME properties.

Result of Action

The inhibition of hNE by Oprea1_630070 can lead to a modulation of the immune response. By preventing hNE from degrading proteins, Oprea1_630070 could potentially reduce inflammation and tissue damage associated with excessive hNE activity .

Action Environment

The action, efficacy, and stability of Oprea1_630070 can be influenced by various environmental factors. For instance, the presence of water can lead to the slow formation of hydrochloric acid and benzenesulfonic acid, which can corrode metals . Therefore, the storage and handling conditions of Oprea1_630070 can significantly impact its effectiveness and stability.

properties

IUPAC Name |

3-(benzenesulfonyl)-8-ethoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5S/c1-2-21-14-10-6-7-12-11-15(17(18)22-16(12)14)23(19,20)13-8-4-3-5-9-13/h3-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKKGGODINDEGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coumarine, 8-ethoxy-3-phenylsulfonyl- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[ethyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B6493825.png)

![5-ethyl-2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6493832.png)

![4-methoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6493837.png)

![N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B6493842.png)

![N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B6493849.png)

![2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6493863.png)

![N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B6493870.png)

![1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B6493880.png)

![N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6493896.png)

![3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B6493899.png)